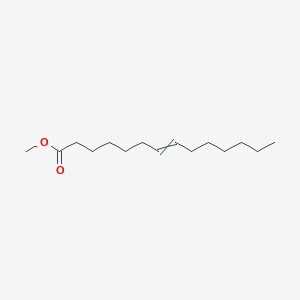

Methyl tetradec-7-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

49592-98-5 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

methyl tetradec-7-enoate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h8-9H,3-7,10-14H2,1-2H3 |

InChI Key |

IWXVCJGSCBUTCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCC(=O)OC |

Origin of Product |

United States |

Contextualization Within Unsaturated Fatty Acid Ester Chemistry

Unsaturated fatty acid esters are organic compounds that form a significant subgroup of lipids. libretexts.orglibretexts.org They are characterized by a hydrocarbon chain containing at least one carbon-carbon double bond and an ester functional group. libretexts.orgwikipedia.org

Fatty acids are carboxylic acids with long hydrocarbon chains, which can be either saturated (containing only single bonds) or unsaturated (containing one or more double bonds). pressbooks.pub The methyl esters of these fatty acids, known as FAMEs, are formed by the esterification of the fatty acid's carboxyl group with methanol (B129727). libretexts.orghmdb.ca This conversion is often done to facilitate analysis by techniques such as gas chromatography. wikipedia.org

The presence of a double bond in the hydrocarbon chain introduces structural complexity. libretexts.org It can exist in either a cis or trans configuration. In the cis isomer, the hydrogen atoms attached to the double-bonded carbons are on the same side, resulting in a "kink" or bend in the chain. libretexts.org This bend prevents the molecules from packing closely together, which generally results in lower melting points compared to their saturated counterparts or trans isomers. pressbooks.pub Most naturally occurring unsaturated fatty acids are found in the cis configuration. libretexts.orgpressbooks.pub

Methyl tetradec-7-enoate, with its C14 chain and a double bond at the seventh carbon, exemplifies a monounsaturated FAME. Its properties and reactivity are dictated by the ester group and the location and geometry of the double bond. Like other unsaturated esters, it is susceptible to oxidation at the double bond, a process that can lead to rancidity in fats and oils. wikipedia.org

Significance of Methyl Tetradec 7 Enoate in Specialized Research Domains

While not as commonly studied as other fatty acid esters like methyl oleate (B1233923) or methyl linoleate (B1235992), Methyl tetradec-7-enoate and its isomers are significant in specific research areas. nih.gov Its presence and activity are particularly noted in the study of insect pheromones and as a potential intermediate in biochemical pathways.

For instance, related compounds such as (Z)-7-tetradecenal and (Z)-7-tetradecen-2-one are identified as components of insect pheromones, crucial for chemical communication and mating disruption strategies in pest control. thegoodscentscompany.comthegoodscentscompany.comnist.gov The synthesis of specific isomers of tetradecenoic acid esters is essential for producing these semiochemicals for agricultural applications.

Furthermore, esters of tetradecenoic acid are investigated in the context of microbial metabolism. For example, (Z)-Methyl tetradec-9-enoate, an isomer of this compound, has been shown to inhibit the germination of Candida albicans and is a cytotoxic component in certain plant extracts. medchemexpress.com Research into the biosynthesis of complex lipids like mycolic acids in mycobacteria also involves the synthesis of specific unsaturated fatty acid esters as potential intermediates. nih.gov These studies highlight the role of specific FAMEs in understanding and potentially controlling biological processes.

Historical Perspectives on Tetradecenoate Ester Studies

Chemical Synthesis Approaches

The chemical synthesis of this compound can be approached through two main pathways: the formation of the ester linkage and the creation of the olefinic bond. These methods can be employed in a stepwise fashion to construct the target molecule from simpler precursors.

Esterification Reactions for this compound Construction

Esterification is a fundamental reaction in organic synthesis for the formation of esters from carboxylic acids and alcohols. In the context of this compound, this involves the reaction of tetradec-7-enoic acid with methanol (B129727).

Direct esterification, often catalyzed by an acid, is a common method for producing fatty acid methyl esters. This equilibrium-driven process typically involves heating the carboxylic acid (tetradec-7-enoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction can be driven to completion by removing the water formed during the reaction. While effective, this method may not be suitable for substrates that are sensitive to strong acids or high temperatures.

For substrates that are sensitive to the harsh conditions of direct esterification, coupling reagents provide a milder alternative. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of an ester bond under gentle conditions. researchgate.netorganic-chemistry.org The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org To enhance the reaction rate and suppress side reactions, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often added. researchgate.netorganic-chemistry.org

This methodology has been successfully applied to the esterification of various fatty acids. researchgate.net For instance, the reaction of undec-10-enoic acid with 1-phenylethanol (B42297) in the presence of DCC and DMAP affords the corresponding ester in quantitative yield. researchgate.net While DCC is effective, the removal of the DCU byproduct can sometimes be challenging. khanacademy.org Alternative reagents like tripropyl phosphonic anhydride (B1165640) (T3P) offer the advantage of water-soluble byproducts, simplifying purification. researchgate.net

The use of protected glycerol (B35011) derivatives like solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) as the alcohol component in esterification reactions has also been explored. nih.gov Fatty acid esters of solketal have been synthesized in high yields via a solvent-free, acid-catalyzed procedure, demonstrating the feasibility of esterifying complex alcohols. nih.gov

Table 1: Examples of Coupling Reagent-Mediated Esterifications

| Carboxylic Acid | Alcohol | Coupling Reagent | Catalyst | Solvent | Yield | Reference |

| Undec-10-enoic acid | 1-Phenylethanol | DCC | DMAP | Not specified | Quantitative | researchgate.net |

| Pyrazinecarboxylic acid | Ethyl L-serinate | DCC | HOBt | CH2Cl2 | Not specified | researchgate.net |

| Caprylic acid | Solketal | p-Toluenesulfonic acid | None | Solvent-free | 80%-99% | nih.gov |

| Lauric acid | Solketal | p-Toluenesulfonic acid | None | Solvent-free | 80%-99% | nih.gov |

| Palmitic acid | Solketal | p-Toluenesulfonic acid | None | Solvent-free | 80%-99% | nih.gov |

| Stearic acid | Solketal | p-Toluenesulfonic acid | None | Solvent-free | 80%-99% | nih.gov |

Olefin Metathesis Strategies for Alkene Bond Formation

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This catalytic reaction allows for the redistribution of alkylidene fragments, providing a versatile route to a wide range of olefins.

Cross-metathesis involves the reaction between two different olefins. In the context of synthesizing this compound, a potential strategy would involve the cross-metathesis of a shorter-chain terminal alkene with a suitable unsaturated fatty acid methyl ester. A prominent example in oleochemistry is the cross-metathesis of methyl oleate (B1233923). rsc.orgresearchgate.netsemanticscholar.orgnih.gov While not directly yielding this compound, the principles are applicable. For instance, the cross-metathesis of methyl oleate with other olefins, catalyzed by ruthenium complexes like the Hoveyda-Grubbs catalyst, has been extensively studied to produce various difunctionalized and chain-shortened esters. rsc.orgsemanticscholar.orgnih.gov The reaction of methyl oleate with 2-methyl-2-butene, for example, yields methyl 10-methylundec-9-enoate and 2-methylundec-2-ene. semanticscholar.org The success of these reactions highlights the potential for designing a specific cross-metathesis reaction to target the C-7 double bond in a fourteen-carbon chain.

Table 2: Examples of Cross-Metathesis Reactions with Methyl Oleate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Products | Reference |

| Methyl oleate | 2-Methyl-2-butene | Hoveyda-Grubbs type complexes | Toluene | Methyl 10-methylundec-9-enoate, 2-methylundec-2-ene | semanticscholar.org |

| Methyl oleate | Cinnamaldehyde | 2nd generation Hoveyda-Grubbs complex | Toluene | Cross-metathesis products | nih.gov |

Ethenolysis and Self-Metathesis Applications in Tetradecenoate Synthesis

Ethenolysis, the cross-metathesis of an olefin with ethylene, is a valuable technique for shortening the carbon chains of unsaturated fatty acid esters. nih.gov The ethenolysis of methyl oleate, for example, produces 1-decene (B1663960) and methyl 9-decenoate. nih.gov This process can be carried out using ruthenium-alkylidene catalysts under mild conditions. nih.gov While this specific reaction does not produce a tetradecenoate, the principle could be adapted by starting with a longer-chain unsaturated ester. For instance, the ethenolysis of methyl erucate (B1234575) yields methyl 13-tetradecenoate.

Self-metathesis, the reaction of an olefin with itself, is another important application of olefin metathesis in oleochemistry. The self-metathesis of methyl oleate, catalyzed by the Grubbs II catalyst, produces 9-octadecene (B1240498) and dimethyl 9-octadecenedioate. researchgate.net This reaction demonstrates the ability to create longer-chain difunctional molecules from readily available fatty acid esters. rsc.org By carefully selecting the starting unsaturated ester, self-metathesis could potentially be employed to construct precursors for this compound.

Stereoselective Synthesis of the cis (Z) Isomer of this compound

The synthesis of the (Z)-isomer of this compound requires precise control over the geometry of the carbon-carbon double bond. Several established and modified synthetic methods can be employed to achieve high stereoselectivity.

Hydroboration-Protonolysis Approaches for Z-Alkene Configuration

A reliable method for generating cis-alkenes involves the hydroboration of an alkyne followed by protonolysis of the resulting vinylborane (B8500763). This sequence ensures the formation of the desired (Z)-configuration. The synthesis would commence with a terminal alkyne, which undergoes a syn-addition of a borane (B79455) reagent. masterorganicchemistry.com To prevent a second hydroboration reaction, a sterically hindered dialkylborane, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically used. masterorganicchemistry.comlibretexts.org

The hydroboration of an alkyne proceeds in a concerted fashion, with the boron atom adding to the less substituted carbon and the hydrogen atom to the more substituted carbon, resulting in a vinylborane with the two added atoms on the same side (syn-addition). masterorganicchemistry.com Subsequent treatment of this intermediate with a carboxylic acid, like acetic acid, leads to protonolysis, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, preserving the cis stereochemistry of the double bond. nih.gov

For the synthesis of this compound, the starting material would be an alkyne such as methyl tetradec-7-ynoate.

Reaction Scheme: Hydroboration-Protonolysis of an Alkyne

Hydroboration: An internal alkyne is treated with a bulky borane reagent (e.g., (Sia)₂BH) to form a vinylborane intermediate via syn-addition.

Protonolysis: The vinylborane is then treated with a proton source (e.g., acetic acid) to replace the borane group with hydrogen, yielding the (Z)-alkene.

Wittig Reaction Modifications for Stereochemical Control

The Wittig reaction is a cornerstone of alkene synthesis, and specific modifications allow for excellent control over the resulting stereochemistry. To favor the formation of the (Z)-isomer of this compound, a non-stabilized ylide is typically employed. acs.org The reaction involves the coupling of an aldehyde with a phosphonium (B103445) ylide.

The stereochemical outcome is determined by the kinetics of the reaction. For non-stabilized ylides, the initial addition to the aldehyde forms an oxaphosphetane intermediate through a concerted [2+2] cycloaddition. acs.org The rapid formation and subsequent decomposition of this cyclic intermediate lead preferentially to the (Z)-alkene. acs.org The use of salt-free conditions and polar aprotic solvents can further enhance the selectivity for the cis product.

A possible disconnection for this compound would involve heptanal (B48729) and a Wittig reagent derived from methyl 7-bromoheptanoate.

| Reagent Type | Typical Product | Conditions Favoring Z-Isomer |

| Unstabilized Ylides (R = alkyl) | (Z)-alkene | Salt-free conditions, polar aprotic solvents (e.g., THF, DMF) |

| Stabilized Ylides (R = ester, ketone) | (E)-alkene | Thermodynamic control |

| Semi-stabilized Ylides (R = aryl) | Mixture of (E) and (Z) | Selectivity is often poor |

Oxidative Cleavage of Bicyclo[n.1.0]alkan-1-ols

A less common but mechanistically intriguing approach to forming linear, unsaturated esters involves the oxidative cleavage of bicyclic systems. The oxidative cleavage of a bicyclo[n.1.0]alkan-1-ol can theoretically yield a dicarbonyl compound, which can then be further manipulated. For instance, the oxidative scission of the C1-C(n+1) bond in a suitable bicyclo[4.1.0]heptan-1-ol derivative could lead to a 1,5-dicarbonyl compound.

While direct oxidative cleavage of a bicyclo[n.1.0]alkan-1-ol to a specific unsaturated ester like this compound is not a standard named reaction, the principle relies on established oxidative methods like ozonolysis or diol cleavage. mdpi.com A hypothetical pathway could involve the conversion of the bicycloalkanol to a corresponding 1,2-diol, which is then cleaved, for example, with sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.com The resulting functional groups would then need to be converted to the target ester and alkyl chain through subsequent reactions. The complexity and multi-step nature of this pathway make it less direct than other methods.

Multi-Step Convergent and Linear Synthesis Pathways

The assembly of this compound can be approached through both linear and convergent strategies. acs.org

Convergent Synthesis: A convergent approach involves the synthesis of two or more fragments of the target molecule separately, which are then combined (coupled) in a later step. This is generally more efficient for larger molecules. For this compound, a convergent synthesis could involve preparing a C7 aldehyde (heptanal) and a C7 fragment containing the ester group (e.g., a phosphonium ylide derived from methyl 7-haloheptanoate). These two fragments would then be joined using a stereoselective reaction like the Wittig reaction to form the final C14 chain with the desired (Z)-double bond.

Derivatization Strategies for Functionalized this compound Analogues

Functionalized analogues of this compound can be prepared by targeting either the ester group or the internal double bond.

Reactions at the Ester Group: The methyl ester can be converted into other functional groups. sigmaaldrich.comaocs.org Saponification (hydrolysis with a base) would yield the corresponding carboxylate salt, which upon acidification gives tetradec-7-enoic acid. This acid can then be converted to amides via coupling reactions with amines or to other esters by reaction with different alcohols under acidic conditions.

Reactions at the Double Bond: The C7 double bond is a key site for introducing new functionality. aocs.org

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce the vicinal diol.

Metathesis: Cross-metathesis with other olefins, using catalysts like Grubbs' catalyst, can be used to introduce different functional groups, such as aromatic rings or additional ester moieties, onto the carbon chain. tandfonline.comacs.org

Acylation: Friedel-Crafts-type acylation across the double bond can introduce a ketone functionality. aocs.org

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often proceeding with high selectivity under mild conditions. nih.gov The synthesis of olefinic esters like this compound can be achieved through enzymatic esterification or transesterification.

Lipases are commonly employed for this purpose. nih.gov These enzymes can catalyze the direct esterification of a fatty acid (tetradec-7-enoic acid) with methanol. chemicalbook.com Alternatively, they can perform a transesterification reaction, converting a different ester of tetradec-7-enoic acid (e.g., a triglyceride) into the methyl ester by using methanol as the acyl acceptor. acs.org A significant advantage of enzymatic routes is the ability to perform these reactions in non-aqueous or solvent-free systems, which can simplify product purification. nih.gov Enzymes like lipase (B570770) B from Candida antarctica have shown high efficiency in such transformations. nih.gov The use of biocatalysts can circumvent the need for harsh acidic or basic catalysts often used in chemical esterification. sigmaaldrich.comaocs.org

| Enzyme Type | Reaction | Substrates | Key Advantage |

| Lipase | Esterification | Tetradec-7-enoic acid + Methanol | Mild conditions, high selectivity |

| Lipase | Transesterification | Triglyceride of tetradec-7-enoic acid + Methanol | Utilization of natural oil feedstocks |

| Wax Ester Synthase | Esterification | Fatty acyl-CoA + Alcohol | High specificity in biological systems |

Lipase-Mediated Transesterification for this compound Production (e.g., Candida antarctica lipase)

Enzymatic synthesis, particularly through transesterification catalyzed by lipases, stands out as a prominent method for producing fatty acid methyl esters (FAMEs). Lipases are hydrolases that can catalyze both hydrolysis and esterification reactions. nih.gov In environments with low water content, they favor the synthesis of esters. nih.gov The transesterification process involves the transformation of triglycerides into mono-alkyl esters by reacting them with an alcohol, such as methanol, in the presence of a lipase catalyst. mdpi.com

Candida antarctica lipase B (CALB) is a widely utilized and effective biocatalyst for the production of FAMEs. capes.gov.br It can be used in an immobilized form, which enhances its stability and allows for reuse. jst.go.jp CALB has demonstrated high activity for short and medium-chain fatty acids. project-incite.eu Studies on the esterification of various acid oils with different alcohols using immobilized CALB have shown significant conversion rates. For instance, the methanolysis of sunflower acid oil using 15% immobilized CALB at 40°C resulted in a 63.6% FAME content after just 1.5 hours. capes.gov.br

The selectivity of Candida antarctica lipase can be influenced by the choice of substrates. Research has shown that CALB exhibits preference for certain fatty acid chain lengths, with optima observed for C6 (or C4) followed by C14. nih.gov This intrinsic selectivity is a valuable characteristic for producing specific FAMEs from a mixture of fatty acids. The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile like an alcohol to release the ester product. nih.gov

Table 1: Lipase-Mediated Synthesis of Fatty Acid Methyl Esters (FAMEs)

| Lipase Source | Substrate | Reaction Type | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Immobilized Candida antarctica lipase | Waste Tuna Free Fatty Acids (FFA) | Esterification | 30°C, 2 molar equivalents of methanol, 1.0 wt% enzyme | 95% esterification after 24 h | jst.go.jp |

| Lipase B from Candida antarctica (Novozym 435) | Sunflower Acid Oil | Methanolysis | 40°C, 1/1 total fatty acid/methanol molar ratio, 15% enzyme | 63.6% FAME content after 1.5 h | capes.gov.br |

| Lipase A from Candida antarctica (CALA) | Soybean Oil | Transesterification | 38°C, 1:7 oil to methanol molar ratio, 5% enzyme, 14% water load, 26 h | 92.4% biodiesel yield | nih.govacs.org |

| Lipase from Aspergillus fumigatus | Vinyl Butyrate and Methanol | Transesterification | 40°C, 2:2 molar ratio, 16 h, 30 µg/ml enzyme in n-hexane | 86% yield of methyl butyrate | nih.gov |

Engineered Microbial Systems for Biotransformation

An alternative and promising approach to FAME production involves the use of engineered microbial systems. This strategy focuses on modifying the metabolic pathways of microorganisms, such as Escherichia coli, to enable them to produce FAMEs directly from simple carbon sources. nih.govnih.gov This method of in situ synthesis could potentially lower production costs by bypassing the separate steps of oil extraction and transesterification required in traditional biodiesel production. nih.gov

The core of this approach is the introduction and expression of heterologous genes. A key enzyme is fatty acid O-methyltransferase (FAMT), which has been identified in organisms like Mycobacterium marinum. nih.gov This enzyme catalyzes the methylation of the carboxyl group of free fatty acids (FFAs) using S-adenosylmethionine (SAM) as the methyl donor, thereby producing FAMEs. nih.govnih.gov

Metabolic engineering strategies involve overexpressing the FAMT enzyme in a host organism like E. coli. nih.gov To increase the availability of the FFA precursors, fatty acyl-acyl carrier protein (ACP) thioesterases (FATs) are also co-expressed. These enzymes cleave the fatty acid from its carrier protein, releasing it as a free fatty acid, which can then be converted to a FAME by the FAMT enzyme. nih.govnih.gov Research has focused on identifying thioesterases with specificities for different chain lengths to control the profile of the FAMEs produced. nih.gov While initial studies have demonstrated the feasibility of this approach, a major challenge remains in increasing the product yields to commercially viable levels. nih.gov

Optimization of Bioreaction Conditions for this compound Yields

Maximizing the yield of this compound and other FAMEs in bioreactions requires careful optimization of various process parameters. The efficiency of lipase-catalyzed reactions is significantly influenced by factors such as temperature, substrate molar ratio, enzyme concentration, and water content. nih.govacs.orgnih.gov

Temperature plays a crucial role; while higher temperatures can increase reaction rates by reducing mass transfer limitations, they can also lead to enzyme denaturation if a critical point is exceeded. nih.govacs.org For instance, in one study using Candida antarctica lipase A, the maximum biodiesel yield was achieved at 40°C, with a sharp decrease in yield at temperatures above this due to enzyme inactivation. nih.govacs.org

Table 2: Optimization of Bioreaction Parameters for FAME Production

| Parameter | Observation/Optimal Condition | System | Reference |

|---|---|---|---|

| Temperature | Maximum yield (84.0%) achieved at 40°C. Yield decreased significantly above 40°C due to lipase inactivation. | Candida antarctica lipase A-catalyzed transesterification of soybean oil. | nih.govacs.org |

| Substrate Molar Ratio (Oil:Methanol) | Optimal ratio found to be 1:7. | Candida antarctica lipase A-catalyzed transesterification of soybean oil. | nih.govacs.org |

| Water Load | Optimal water load was 14%. Water was found to be the most influential variable. | Candida antarctica lipase A-catalyzed transesterification of soybean oil. | nih.govacs.org |

| Enzyme Concentration | Maximum yield (86%) obtained with 30 µg/ml of purified lipase. | Aspergillus fumigatus lipase-catalyzed synthesis of methyl butyrate. | nih.gov |

| Reaction Time | Optimal incubation time was 16 hours. | Aspergillus fumigatus lipase-catalyzed synthesis of methyl butyrate. | nih.gov |

Natural Occurrence and Isolation from Biological Systems

The presence of this compound and its ethyl ester analogue has been identified in various plant species, highlighting their role as phytochemical constituents.

Research has confirmed the isolation of related compounds from specific plant sources. Notably, (Z)-ethyl tetradec-7-enoate has been identified and isolated from the ethanol (B145695) extract of Citrus sinensis L. (sweet orange) peels. dergipark.org.trresearchgate.net This compound was separated using silica (B1680970) gel column chromatography. dergipark.org.trresearchgate.net

Similarly, the stem of Turraea vogelii has been found to be a source of various fatty acids and their esters. researchgate.netinformahealthcare.com Chloroform (B151607) extracts of the plant's stem have yielded ethyl tetradec-7-enoate. researchgate.netinformahealthcare.comessencejournal.com Furthermore, the ethyl acetate (B1210297) extract of the same plant stem contains the free acid form, (Z)-7-tetradecenoic acid, which is the direct precursor to its ester derivatives. researchgate.netessencejournal.com

Beyond the specific examples above, the C14:1 fatty acid, tetradec-7-enoic acid, is a known component of lipid profiles in certain microorganisms. It has been reported in the archaeon Pyrococcus furiosus and in the envelope phospholipids (B1166683) of the bacterium Escherichia coli K12. nih.govebi.ac.uk Lipids and their constituent fatty acids are fundamental to the structure of membranes and are involved in signaling during plant-microbe interactions. nih.gov The presence of C14 fatty acids and their elongation products has also been noted in bacteria such as Vibrio harveyi. nih.gov

| Compound | Biological Source | Plant Part | Reference |

|---|---|---|---|

| (Z)-ethyl tetradec-7-enoate | Citrus sinensis L. | Peels | dergipark.org.trresearchgate.net |

| ethyl tetradec-7-enoate | Turraea vogelii | Stem | researchgate.netinformahealthcare.comessencejournal.com |

| (Z)-7-tetradecenoic acid | Turraea vogelii | Stem | researchgate.netessencejournal.com |

| (7Z)-tetradecenoic acid | Pyrococcus furiosus | N/A | nih.gov |

| cis-7-tetradecenoic acid | Escherichia coli K12 | Envelope phospholipids | ebi.ac.uk |

Enzymology of Unsaturated Fatty Acid Ester Biosynthesis

The creation of this compound relies on two main enzymatic activities: desaturation to create the double bond in the fatty acid chain and methyltransfer to form the final ester.

Fatty acid desaturases are enzymes that introduce double bonds into acyl chains. wikipedia.org These enzymes are categorized based on the position of the double bond they create, using "delta" nomenclature to count from the carboxyl end of the fatty acid. wikipedia.org The formation of tetradec-7-enoic acid requires the introduction of a double bond at the Δ7 position.

Two primary pathways are proposed for the synthesis of C14 unsaturated fatty acids:

Direct Desaturation: A Δ7-desaturase could act directly on a saturated 14-carbon fatty acid (myristic acid). A gene for a delta-7 desaturase (D7DES) has been identified in the diatom Phaeodactylum tricornutum, which is capable of introducing a double bond at the 7th carbon position of a saturated fatty acid. google.com In mammals, the FADS1 gene product has also been shown to exhibit Δ7 desaturase activity, specifically on 11-eicosenoic acid (20:1n-9). nih.gov

Retroconversion: Longer-chain unsaturated fatty acids can be shortened through limited beta-oxidation. Research in the vertebrate retina has shown that tetradec-7-enoic acid's isomer, 14:1n-9 (tetradec-5-enoic acid), can be derived from oleic acid (18:1n-9) via two rounds of beta-oxidation. nih.gov This suggests a plausible mechanism where a common fatty acid like oleic acid (which has a Δ9 double bond) is shortened, resulting in a C14 fatty acid with the double bond repositioned relative to the carboxyl end. However, the direct conversion of myristic acid (14:0) into an unsaturated C14 fatty acid was not detected in that specific study. nih.gov

The general biosynthesis of fatty acids begins with precursors like acetyl-CoA and involves elongation steps. frontiersin.org In bacteria, the synthesis of unsaturated fatty acids can occur through both oxygen-dependent (desaturase-mediated) and oxygen-independent pathways. nih.govnih.gov

The final step in forming this compound is the esterification of the free fatty acid, tetradec-7-enoic acid. This reaction is catalyzed by a class of enzymes known as fatty acid O-methyltransferases (FAMT). wikipedia.org These enzymes belong to the broader family of transferases that transfer one-carbon groups. wikipedia.org

The specific enzymatic reaction is: S-adenosyl-L-methionine + a fatty acid ⇌ S-adenosyl-L-homocysteine + a fatty acid methyl ester. wikipedia.orgebi.ac.uk

In this process, the methyl group is transferred from the common cosubstrate S-adenosyl-L-methionine (SAM) to the carboxyl group of the fatty acid. wikipedia.orgnih.govwikipedia.org This enzymatic methylation is a crucial step in the biosynthesis of many natural products. nih.gov While chemical esterification often uses catalysts like boron trichloride (B1173362) in methanol, enzymatic synthesis via methyltransferases offers a specific biological route. nih.govsigmaaldrich.com

The biosynthesis of this compound can be traced back to fundamental building blocks of fatty acid synthesis and proceeds through key intermediates.

| Molecule | Role in Pathway | Description |

|---|---|---|

| Acetyl-CoA | Primary Precursor | The fundamental two-carbon unit for de novo fatty acid synthesis. frontiersin.org |

| Malonyl-CoA | Elongation Unit | Formed from acetyl-CoA, it provides the two-carbon units for extending the fatty acid chain. youtube.com |

| Myristic acid (C14:0) | Potential Precursor Substrate | A saturated 14-carbon fatty acid that could be a direct substrate for a Δ7-desaturase. google.com |

| Oleic acid (C18:1Δ9) | Potential Precursor Substrate | A common 18-carbon unsaturated fatty acid that could be shortened via beta-oxidation to a C14 unsaturated fatty acid. nih.gov |

| Tetradec-7-enoic acid | Immediate Precursor | The C14:1 fatty acid that is the direct substrate for the final methylation step. researchgate.netwikipedia.org |

| S-adenosyl-L-methionine (SAM) | Methyl Donor | The co-substrate that provides the methyl group for the esterification reaction. wikipedia.orgwikipedia.org |

| This compound | Final Product | The resulting fatty acid methyl ester. |

| S-adenosyl-L-homocysteine | Byproduct | The molecule remaining after SAM donates its methyl group. wikipedia.org |

Metabolic Fates and Degradation Pathways in Biological Matrices (Non-Human)

In non-human biological systems, the metabolic journey of this compound, a monounsaturated fatty acid methyl ester, primarily involves its breakdown for energy production through well-established lipid catabolism pathways. The initial and crucial step is the hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterase enzymes, which cleave this compound into its constituent parts: tetradec-7-enoic acid and methanol.

Once liberated, tetradec-7-enoic acid enters the central pathway of fatty acid degradation known as β-oxidation. wikipedia.org This process occurs in the mitochondria of eukaryotes and the cytosol of prokaryotes. wikipedia.org Before oxidation can begin, the fatty acid must be activated by conversion to its acyl-CoA derivative, tetradec-7-enoyl-CoA. The β-oxidation spiral then proceeds through a repeated cycle of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, releasing one molecule of acetyl-CoA. aocs.org

The four core reactions of the β-oxidation cycle are:

Dehydrogenation by acyl-CoA dehydrogenase, which forms a double bond between the α and β carbons (C2 and C3). aocs.org

Hydration by enoyl-CoA hydratase, which adds a water molecule across the double bond. aocs.org

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the β-hydroxyl group. aocs.org

Thiolysis by ketoacyl-CoA thiolase, which cleaves the chain to release acetyl-CoA and a shortened acyl-CoA. aocs.org

However, the cis-double bond at the 7th carbon of tetradec-7-enoic acid presents a challenge to this standard pathway. After three complete cycles of β-oxidation, the double bond is shifted to the Δ³ position. The resulting cis-Δ³-enoyl-CoA is not a substrate for the next enzyme in the sequence. To overcome this, an auxiliary enzyme, cis-Δ³-Enoyl-CoA isomerase , is required. This isomerase repositions the double bond to form trans-Δ²-enoyl-CoA, which is a regular substrate that can re-enter and complete the β-oxidation pathway. wikipedia.orglibretexts.org

Table 1: Key Enzymes in the Degradation of this compound

| Step | Enzyme | Substrate | Product | Pathway |

|---|---|---|---|---|

| Hydrolysis | Carboxylesterase | This compound | Tetradec-7-enoic acid + Methanol | Initial Cleavage |

| Activation | Acyl-CoA Synthetase | Tetradec-7-enoic acid | Tetradec-7-enoyl-CoA | β-Oxidation Priming |

| β-Oxidation | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Tetradec-7-enoyl-CoA | Acetyl-CoA + Shortened Acyl-CoA | Catabolism |

| Isomerization | cis-Δ³-Enoyl-CoA Isomerase | cis-Δ³-Octenoyl-CoA | trans-Δ²-Octenoyl-CoA | Unsaturated Fatty Acid β-Oxidation |

Investigating the Role of this compound as a Biosynthetic Intermediate

While often viewed as a product of lipid metabolism, there is investigative interest in the potential for this compound and its de-esterified form to act as building blocks, or intermediates, in the synthesis of more complex biological molecules.

Mycolic acids are exceptionally long α-alkyl, β-hydroxy fatty acids that are signature components of the robust cell wall of Mycobacterium species, including the pathogen Mycobacterium tuberculosis. nih.govasm.org Their complex structure provides a permeability barrier and is crucial for the bacterium's survival and virulence. asm.org The biosynthesis of mycolic acids is distinct from standard fatty acid synthesis and involves two main systems: a eukaryotic-type fatty acid synthase (FAS-I) and a prokaryotic-type FAS-II system. nih.govnorthumbria.ac.uk FAS-I synthesizes medium-chain fatty acids (e.g., C16-C26), which then serve as primers for the FAS-II system to elongate into very long "meromycolate" chains. nih.govfrontiersin.org

Direct evidence of this compound's involvement is not established, but analogous studies provide a strong basis for its potential role. It has been postulated that specific unsaturated fatty acids are key precursors that diverge from standard fatty acid pathways to initiate mycolic acid synthesis. nih.gov For example, (Z)-tetracos-5-enoic acid has been proposed as a precursor for α-mycolates. nih.gov In this context, it is plausible that tetradec-7-enoic acid (derived from its methyl ester) could serve as a substrate for the mycobacterial FAS-II elongation machinery. The C14 chain could be extended to the required length for the final Claisen-type condensation step that joins the meromycolate chain with a C24-C26 fatty acid to form the mature mycolic acid. nih.gov The presence of the cis double bond could also be a site for the chemical modifications, such as cyclopropanation or oxidation, that are characteristic of different mycolic acid classes. asm.org However, specific enzyme affinity for tetradec-7-enoic acid within this pathway requires further empirical validation. oup.com

The lipidic cubic phase (LCP) is a specialized, membrane-mimetic environment used to crystallize challenging membrane proteins for structural analysis. nih.gov This phase is a highly ordered, bicontinuous structure formed by lipids and water, which provides a more native-like environment for proteins than detergent micelles. psi.chnih.gov The most common lipid used to form LCP is monoolein. nih.gov

While not a primary LCP-forming lipid itself, this compound can be considered as a potential additive to modulate the properties of the cubic phase. The physical characteristics of the LCP, such as lattice parameters, curvature, and hydration, are sensitive to the presence of other lipidic or amphiphilic molecules. nih.govnih.gov These additives can be crucial for successfully crystallizing a specific membrane protein when standard monoolein-based LCPs fail. nih.gov

The structural features of this compound—a C14 monounsaturated acyl chain—would influence the packing and geometry of the LCP bilayer. The cis double bond introduces a distinct kink in the hydrocarbon tail, which can alter the collective shape of the lipid molecules and the resulting curvature of the lipid-water interface. nih.gov The addition of such fatty acid esters can tune the LCP, potentially expanding the range of membrane proteins that can be crystallized or improving the quality of the resulting crystals. nih.gov Researchers have successfully used a variety of lipid types as additives to modify the cubic phase, demonstrating the feasibility of this approach. nih.govbiorxiv.org

Table 2: Potential Effects of this compound as an LCP Additive

| Property of LCP | Potential Influence of this compound | Rationale |

|---|---|---|

| Lattice Parameter | Alteration of the unit cell size | Incorporation of a different chain length and headgroup alters lipid packing. |

| Phase Behavior | Shift in phase boundaries (e.g., cubic-to-lamellar transition) | The molecular shape of the additive can favor different interfacial curvatures. nih.gov |

| Hydration | Change in the diameter of aqueous channels | Modification of the hydrophilic/hydrophobic balance within the mesophase. |

| Crystal Nucleation | Promotion or inhibition of protein crystal growth | Fine-tuning the LCP environment to better suit the target protein's hydrophobic domains. nih.gov |

Biological Roles and Ecological Interactions of Methyl Tetradec 7 Enoate Non Human Organisms

Phytochemical and Allelopathic Roles in Plant Systems

While specific research on the phytochemical and allelopathic properties of methyl tetradec-7-enoate is not extensively documented, the broader class of fatty acid methyl esters (FAMEs) is known to play a significant role in plant-plant interactions, a phenomenon known as allelopathy. Allelopathy refers to the chemical inhibition of one plant by another, through the release of inhibitory compounds into the environment.

FAMEs derived from vegetable oils have demonstrated allelopathic activity. For instance, methyl oleate (B1233923) and methyl linoleate (B1235992) have been identified as major components in studies of the allelopathic effects of corn and sunflower oils. researchgate.net These compounds have shown the ability to inhibit the radicle and hypocotyl growth of certain plant species, such as onion (Allium cepa). researchgate.net In one study, corn oil and its corresponding FAMEs at a concentration of 1000 µg/mL resulted in over 80% inhibition of radicle growth. researchgate.net

Furthermore, research on Lantana camara has identified methyl palmitate, another FAME, as a potent bio-herbicidal compound, effectively suppressing the growth of various weeds. nih.gov The mechanism of action for these FAMEs often involves their ability to penetrate the plant cuticle due to their affinity for fatty compounds, which can enhance the herbicidal effect of other compounds they are mixed with. nih.govresearchgate.net Given that this compound shares the fundamental chemical structure of a fatty acid methyl ester, it is plausible that it could exhibit similar allelopathic properties, contributing to the chemical defense arsenal (B13267) of the plants that produce it. However, dedicated studies are required to confirm and characterize its specific activities.

Table 1: Allelopathic Effects of Various Fatty Acid Methyl Esters (FAMEs)

| Fatty Acid Methyl Ester | Source Plant(s) | Observed Allelopathic Effect | Target Species | Reference |

|---|---|---|---|---|

| Methyl Oleate | Corn, Sunflower | Inhibition of radicle and hypocotyl growth | Allium cepa (onion) | researchgate.net |

| Methyl Linoleate | Corn, Sunflower | Inhibition of radicle and hypocotyl growth | Allium cepa (onion) | researchgate.net |

| Methyl Palmitate | Lantana camara | Bio-herbicidal; suppression of weed growth | Various weeds | nih.gov |

Contribution to Insect Chemical Ecology (e.g., pheromone-related activities of analogous compounds)

In the realm of insect chemical ecology, communication is often mediated by a complex language of chemical cues known as semiochemicals. Among these, pheromones play a critical role in behaviors such as mating, aggregation, and alarm signaling. While this compound itself is not widely cited as a primary pheromone component, its structural analogs, particularly other tetradecenyl and tetradecadienyl esters, are well-established as significant insect pheromones.

For example, (Z,E)-9,12-tetradecadienyl acetate (B1210297) is a major sex pheromone component for numerous species of stored-product moths, including those in the genera Plodia, Ephestia, and Spodoptera. researchgate.netmedchemexpress.com This compound is used globally for monitoring and controlling these pests through mating disruption. researchgate.netmedchemexpress.com The biosynthesis of such pheromones in insects often involves a series of enzymatic modifications of fatty acids, including desaturation and chain-shortening, followed by reduction and esterification.

The structural similarity of this compound to these known pheromones suggests its potential to act as a pheromone antagonist, synergist, or even a minor component in the pheromone blend of certain insect species. The specific positioning of the double bond and the nature of the ester group are critical for receptor binding and behavioral response in insects. Therefore, while not a primary pheromone, this compound could play a subtle yet significant role in the chemical ecology of various insect species by interacting with their pheromone detection systems.

Antimicrobial Activities Exhibited by Derivatives Containing the Tetradec-7-enoate Moiety (e.g., (Z)-ethyl tetradec-7-enoate from Citrus sinensis and Turraea vogelii extracts)

Derivatives of tetradecenoic acid have demonstrated notable antimicrobial properties. While specific studies on (Z)-ethyl tetradec-7-enoate from Citrus sinensis and Turraea vogelii are not prominent in the available literature, research on extracts from Turraea vogelii and other natural sources points to the antimicrobial potential of compounds containing the tetradecenoate moiety.

Extracts from the leaves and twigs of Turraea vogelii have shown antibacterial effects against various enteric pathogens. gadaufos.com The plant is known to contain a range of phytochemicals, including terpenoids and alkaloids, which contribute to its antimicrobial profile. gadaufos.com Although the specific contribution of tetradecenoate derivatives is not detailed, the presence of such fatty acid derivatives in plant extracts is common.

More directly, a related compound, (Z)-Methyl tetradec-9-enoate, has been shown to inhibit the germination of the pathogenic yeast Candida albicans with a minimum inhibitory concentration (MIC) of 9 μM. medchemexpress.com Furthermore, various fatty acids and their esters, such as 9-octadecenoic acid, methyl ester, and hexadecanoic acid, methyl ester, found in the ethyl acetate crude extract of the endophytic fungus Paecilomyces sp., have been credited with antimicrobial and wound-healing properties. nih.gov These findings suggest that the tetradec-7-enoate moiety, as a component of larger molecules or as an ester, likely contributes to the antimicrobial defense mechanisms of the organisms that produce it.

Table 2: Antimicrobial Activity of a Related Tetradecenoate Compound

| Compound | Target Organism | Observed Effect | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| (Z)-Methyl tetradec-9-enoate | Candida albicans | Inhibition of germination | 9 µM | medchemexpress.com |

Interactions with Microbial Communities and Ecosystems

The influence of fatty acid methyl esters, including potentially this compound, extends to interactions with complex microbial communities. The chemical composition of an environment can significantly shape the structure and activity of its microbial inhabitants. While direct studies on the impact of this compound on microbial ecosystems are scarce, broader research indicates that ester compounds can influence microbial biofilms and communities.

Enzymatic Interactions Beyond Synthesis (e.g., lipase (B570770) inhibition studies with related compounds)

Beyond its own synthesis, this compound and related fatty acid methyl esters can participate in various enzymatic reactions, including those involving lipases. Lipases are enzymes that catalyze the hydrolysis of fats and are a target for inhibition in various contexts.

Interestingly, studies on the enzymatic activity of lipases in the presence of methyl esters have yielded varied results. In one study involving the production of lipase by Pichia pastoris, the addition of methyl esters to the culture medium did not lead to a significant change in the relative enzymatic activity of the fermentation broth. researchgate.net Conversely, lipases are also utilized in the enzymatic modification of fatty acid methyl esters. For example, immobilized Candida antarctica Lipase B can catalyze the epoxidation of unsaturated FAMEs. researchgate.netnih.gov This process is of interest for producing bio-based epoxides used as plasticizers and in other industrial applications. researchgate.netnih.gov The reaction mechanism involves the lipase facilitating the formation of a peracid from the fatty acid methyl ester, which then epoxidizes the double bond of another FAME molecule. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Methyl Tetradec 7 Enoate

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of fatty acid methyl esters (FAMEs), enabling their separation from complex mixtures. The choice of chromatographic technique depends on the specific analytical goal, whether it be identification, quantification, or purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the definitive identification and quantification of volatile compounds like methyl tetradec-7-enoate. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.

For quantification, the area under the chromatographic peak corresponding to this compound is measured and compared to the peak areas of known concentration standards. The use of internal standards is common to improve accuracy and precision. GC-MS methods can be highly sensitive, with detection limits reaching the low parts-per-trillion range, particularly with high-resolution gas chromatography (HRGC) coupled with magnetic sector mass spectrometry. nih.gov The selection of an appropriate GC column, such as the MXT-5, is critical for achieving good separation and reliable retention indices. brjac.com.br

Key parameters in a typical GC-MS analysis for FAMEs include the type of column, temperature program, and ionization mode. For instance, a study on aroma compounds utilized GC-MS/MS for quantification, demonstrating the technique's versatility. researchgate.net Furthermore, GC-MS has been successfully employed to identify various FAMEs in biological extracts, including methyl tetradecanoate, a related saturated fatty acid methyl ester. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), offer powerful alternatives for the analysis of FAMEs, particularly for non-volatile or thermally labile compounds. These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of FAMEs. sigmaaldrich.com The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) and acetone. sigmaaldrich.com Detection is often achieved using a UV detector, typically at a wavelength of 205 nm, as FAMEs exhibit some absorbance in this region. researchgate.netscielo.br HPLC methods have been developed for the simultaneous determination of various lipid classes, including FAMEs, with good repeatability, linearity, and sensitivity. researchgate.netscielo.br

A study detailed an HPLC-UV method with an acetonitrile isocratic elution for determining the fatty acid composition of oils through their methyl ester derivatives. researchgate.netscielo.br This method demonstrated satisfactory performance with a relative standard deviation (RSD) of less than 3% and a high linearity (r² > 0.99). researchgate.netscielo.br Coupling HPLC with mass spectrometry (HPLC-MS), particularly with atmospheric pressure chemical ionization (APCI), can provide detailed structural information, including the location of double bonds in unsaturated FAMEs. mdpi.comnih.gov

| Parameter | HPLC Method A | HPLC Method B |

| Purpose | Simultaneous determination of triacylglycerides, diacylglycerides, monoacylglycerides, and FAMEs | Determination of fatty acid composition (as FAMEs) |

| Elution | Gradient | Isocratic |

| Mobile Phase | Methanol (B129727) and 2-propanol-hexane (5:4, v/v) | Acetonitrile |

| Run Time | 20 minutes | 34 minutes |

| Detection | UV at 205 nm | UV at 205 nm |

| Column Temperature | 40 °C | Not specified |

Thin-Layer Chromatography (TLC) and Argentation TLC for Unsaturated Esters

Thin-layer chromatography (TLC) is a versatile and cost-effective technique for the separation of lipids. For unsaturated esters like this compound, a specialized form of TLC known as argentation TLC is particularly valuable. nih.gov This method involves impregnating the silica (B1680970) gel stationary phase with silver nitrate. The silver ions interact with the π-electrons of the double bonds in the unsaturated fatty acid esters, leading to a separation based on the number, geometry (cis/trans), and position of the double bonds. nih.govnih.govnih.gov

Argentation TLC can effectively separate monounsaturated FAMEs from saturated and polyunsaturated ones. nih.gov Furthermore, it can resolve isomers with different double bond positions. nih.gov The retention factor (Rf) values in argentation TLC are highly reproducible, and the technique can be used for both analytical and preparative purposes, with recoveries of individual fatty acids often exceeding 90%. nih.govbohrium.com The choice of solvent system is crucial for achieving optimal separation. bohrium.com For instance, a mixture of n-hexane and diethyl ether is a common eluent for separating FAMEs on TLC plates. researchgate.net

Advanced Preparative Chromatography for Purification

For applications requiring pure samples of this compound, advanced preparative chromatography techniques are essential. These methods are scaled-up versions of analytical chromatography, designed to isolate larger quantities of a specific compound. Preparative HPLC is a common choice, utilizing larger columns and higher flow rates than its analytical counterpart.

Argentation chromatography, in both TLC and column formats, can also be used for preparative-scale purification of unsaturated FAMEs. bohrium.com The goal is to obtain the compound of interest with a high degree of purity, often greater than 98-99%. nih.gov The purified this compound can then be used for further structural analysis, as a reference standard, or in biological assays.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. These methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment of each atom in the molecule.

In a ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would reveal the number and types of protons present. For instance, the protons of the methyl ester group (-OCH₃) would appear as a singlet, while the olefinic protons of the double bond (-CH=CH-) would have characteristic chemical shifts and coupling constants.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. docbrown.info Each unique carbon atom gives a distinct signal. The chemical shifts of the carbonyl carbon of the ester group, the olefinic carbons, and the various methylene (B1212753) carbons in the alkyl chain would be key identifiers. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. mdpi.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the structure of this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its ester and alkene functional groups.

The most prominent feature in the IR spectrum of a fatty acid methyl ester is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹ . The presence of unsaturation in the fatty acid chain, as in this compound, generally does not cause a significant shift in this frequency unless the double bond is conjugated with the carbonyl group, which is not the case here. orgchemboulder.comspectroscopyonline.com

Another key feature is the C-O stretching vibrations of the ester moiety, which typically result in two or more bands in the fingerprint region between 1300 and 1000 cm⁻¹ . These bands arise from the C-O single bond stretching adjacent to the carbonyl group and the O-CH₃ stretching. orgchemboulder.comspectroscopyonline.com

The presence of the cis/trans carbon-carbon double bond (C=C) in the tetradecenoate chain is expected to produce a weak absorption band around 1655 cm⁻¹ . The C-H stretching vibrations of the sp²-hybridized carbons of the double bond typically appear just above 3000 cm⁻¹, while the out-of-plane bending vibrations can provide information about the stereochemistry of the double bond (cis or trans). researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Medium to Strong |

| C=C (Alkene) | Stretch | ~1655 | Weak |

| =C-H (Alkene) | Stretch | >3000 | Medium |

| C-H (Alkane) | Stretch | 2950-2850 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of ions. This accuracy allows for the determination of the elemental composition of the molecule.

For this compound, with a molecular formula of C₁₅H₂₈O₂, the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated. HRMS analysis would be expected to yield an experimental m/z value that closely matches this theoretical mass, typically with an error of less than 5 ppm, thus confirming the elemental composition. algimed.com

In addition to accurate mass measurement of the molecular ion, HRMS provides valuable structural information through the analysis of fragmentation patterns. While electron ionization (EI) is a common technique, it can sometimes lead to the absence of a clear molecular ion for long-chain unsaturated esters. jeol.com Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), are often employed to ensure the detection of the molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺, etc.). nih.govnih.gov

The fragmentation of FAMEs in mass spectrometry typically involves cleavages at the ester group and along the alkyl chain. Common fragments include the loss of the methoxy (B1213986) group (-OCH₃) and characteristic ions resulting from cleavages adjacent to the double bond. libretexts.org The precise location of the double bond in this compound can be challenging to determine by conventional MS alone due to potential double bond migration. shimadzu.com Derivatization techniques or specialized MS/MS experiments, such as covalent adduct chemical ionization (CACI), are often necessary for definitive double bond localization. researchgate.net

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

| C₁₅H₂₈O₂ | [M]⁺˙ | 240.20893 |

| C₁₅H₂₈O₂ | [M+H]⁺ | 241.21624 |

| C₁₅H₂₈O₂ | [M+Na]⁺ | 263.19818 |

Sample Preparation and Extraction Protocols from Diverse Matrices (e.g., plant extracts, biological samples)

The effective extraction of this compound from complex matrices such as plant tissues or biological fluids is a critical step prior to analysis. The choice of extraction method depends on the nature of the sample matrix and the concentration of the analyte.

For plant extracts , the initial step often involves homogenization of the plant material to disrupt cell walls and facilitate solvent penetration. biorender.com A common approach for lipid extraction is the use of a solvent system, with the Folch and Bligh & Dyer methods being the classical gold standards. avantiresearch.comalfa-chemistry.com These methods typically employ a mixture of chloroform (B151607) and methanol to extract a broad range of lipids. A subsequent washing step with a salt solution helps to remove non-lipid contaminants. More recent modifications may use less hazardous solvents like dichloromethane. nih.govcam.ac.ukresearchgate.net For targeted analysis of FAMEs, a direct transesterification method can be applied to the raw material, where the lipids are simultaneously extracted and converted to their methyl esters. gre.ac.uknih.govbohrium.com

For biological samples such as serum or plasma, similar solvent extraction methods are employed. avantiresearch.com The Folch or Bligh & Dyer methods are widely used, often after an initial protein precipitation step. avantiresearch.com Given that fatty acids in biological samples can be present in both free and esterified forms (e.g., in triglycerides, phospholipids), a hydrolysis step (saponification) followed by methylation is often necessary to analyze the total fatty acid profile. nih.gov

Solid-Phase Extraction (SPE) is a valuable technique for the cleanup and fractionation of lipid extracts. alfa-chemistry.comnih.gov SPE can be used to isolate specific lipid classes or to remove interfering substances from the extract prior to chromatographic analysis. For instance, an SPE cartridge with a polar stationary phase can be used to separate FAMEs from more nonpolar lipids like triglycerides. nih.govnih.gov

Table 3: Common Extraction and Preparation Methods for FAMEs

| Method | Principle | Typical Application | Key Considerations |

| Folch / Bligh & Dyer | Liquid-liquid extraction with chloroform/methanol | General lipid extraction from tissues and fluids | Use of chlorinated solvents |

| Direct Transesterification | Simultaneous extraction and methylation | Plant seeds, oily matrices | Can reduce sample handling steps |

| Solid-Phase Extraction (SPE) | Chromatographic separation | Sample cleanup and fractionation | Choice of sorbent is critical |

| Saponification | Hydrolysis of ester linkages | Analysis of total fatty acid profile | Requires subsequent methylation |

Quantitative Analytical Method Development and Validation

For the accurate quantification of this compound, the development and validation of a suitable analytical method are essential. Gas chromatography (GC) coupled with a detector is the most common technique for the analysis of FAMEs. mdpi.com

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantification of FAMEs. acs.org The response of the FID is generally proportional to the number of carbon atoms in the analyte, allowing for reliable quantification using an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and sensitivity compared to GC-FID, especially in complex matrices. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to achieve very low limits of detection and quantification. nih.govnih.govchromatographyonline.com

Method validation is a crucial aspect to ensure the reliability of the quantitative data. Key validation parameters that need to be assessed include:

Linearity and Range: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte measured in a spiked sample to the amount added.

The validation of the analytical method should be performed according to internationally recognized guidelines to ensure the data is accurate, reliable, and reproducible. mdpi.com

Table 4: Typical Validation Parameters for a Quantitative GC-MS Method for FAMEs

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80-120% |

| Precision (Relative Standard Deviation, RSD) | ≤ 15% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

Computational and Theoretical Investigations of Methyl Tetradec 7 Enoate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules. These techniques allow researchers to visualize molecules, understand their preferred shapes, and observe how they move and interact over time.

Table 1: Illustrative Conformational Properties of Unsaturated Fatty Acid Esters This table presents typical data obtained from MD simulations of analogous unsaturated fatty acid esters to illustrate the principles discussed.

| Property | Description | Typical Finding for Unsaturated FAMEs |

|---|---|---|

| End-to-End Distance | The average distance between the first and last carbon atom of the alkyl chain. | Shorter than the fully extended conformation due to gauche interactions and the kink from the double bond. |

| Radius of Gyration | A measure of the molecule's compactness. | Influenced by the position and configuration (cis/trans) of the double bond. Cis-isomers are generally less compact than trans-isomers. |

| Dihedral Angle Distribution | The probability distribution of torsion angles along the carbon chain. | Shows a preference for anti (180°) conformations, but with a significant population of gauche (+/- 60°) conformations, contributing to chain flexibility. The dihedral around the C=C bond is fixed. |

| Head-Group Interactions | Intermolecular interactions involving the ester functional group. | Simulations show strong dipole-dipole interactions between ester groups, leading to local ordering and dimer formation. researchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov While no specific docking studies on Methyl tetradec-7-enoate were found, research on analogous fatty acids and their esters provides a strong basis for predicting its potential biological interactions. A relevant target for unsaturated fatty acids is fatty acid desaturase, an enzyme that introduces double bonds into acyl chains. nih.gov

In a representative study, palmitic acid (a saturated 16-carbon fatty acid) was docked into the active site of a Δ9-fatty acid desaturase. nih.gov The simulation revealed that the carboxyl group of the fatty acid forms crucial interactions with key amino acid residues in the enzyme's active site, which is often characterized by conserved histidine motifs. nih.gov The aliphatic chain is accommodated within a hydrophobic tunnel. For this compound, it is hypothesized that the methyl ester group could engage in similar polar interactions, potentially involving hydrogen bonds, while the unsaturated alkyl chain would occupy the hydrophobic binding pocket. The position of the double bond would influence the specific orientation and interactions within this channel.

Another potential target is α-glucosidase, an enzyme involved in carbohydrate metabolism. Docking studies have shown that various fatty acids and their esters can bind to the catalytic domain of this enzyme, interacting with key residues such as ASP215, GLU277, and HIS351. researchgate.net

Table 2: Representative Docking Study Results for Fatty Acids with Biological Targets This table summarizes findings from docking studies of analogous compounds to illustrate the methodology and the types of results obtained. The specific values are for the compounds studied in the cited literature, not for this compound.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Palmitic Acid | Δ9-Fatty Acid Desaturase | -6.8 | His34, His71, His206, Arg182, Tyr95 | nih.gov |

| Linoleic Acid | α-Glucosidase | -6.1 | ASP215, GLU277, HIS351, ASP352, ARG442 | researchgate.net |

| Hydroxylated Arecaidine Esters | Muscarinic Acetylcholine Receptor (hM1) | Not reported (focus on affinity) | Interactions within the orthosteric binding site | mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. acs.org These methods provide fundamental information that complements the classical force-field-based approaches of molecular modeling.

Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within a molecule, providing insights into its chemical reactivity. epstem.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. epstem.net

For this compound, the most reactive sites are expected to be the ester functional group and the carbon-carbon double bond. The ester group is susceptible to nucleophilic attack (e.g., hydrolysis), while the electron-rich double bond is prone to electrophilic addition. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For an ester, the MEP would show a region of negative potential (red) around the carbonyl oxygen, indicating a site favorable for electrophilic attack, and positive potential (blue) around the hydrogen atoms. epstem.net Mulliken charge analysis can quantify the partial charge on each atom, further pinpointing reactive centers. epstem.net Quantum calculations can also predict bond dissociation energies, which are crucial for understanding thermal decomposition and oxidation pathways. acs.orgprinceton.edu

Quantum chemistry provides a powerful means to simulate spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. nih.gov

Infrared (IR) Spectroscopy: Simulations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For fatty acid esters, the carbonyl (C=O) stretch of the ester group is a particularly strong and characteristic absorption. nih.govaip.org Studies combining MD simulations and quantum mechanical calculations on analogous ethyl esters have successfully predicted their IR spectra, showing excellent agreement with experimental results. nih.govaip.orgresearchgate.net These studies reveal that both intramolecular and intermolecular interactions influence the position and shape of the carbonyl peak. nih.govaip.org For this compound, the C=O stretch would be expected around 1740 cm⁻¹, with the exact position sensitive to its local environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is a common quantum chemical approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net By optimizing the molecule's geometry and then performing a GIAO calculation, a theoretical NMR spectrum can be generated. nih.gov Comparing these calculated shifts with experimental data can confirm a proposed structure. For complex molecules, a linear correlation between experimental and calculated shifts is often used to validate the results, with high regression coefficients (R²) indicating good accuracy. epstem.net

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for an Analogous Ester This table shows representative data for a different molecule from the literature to demonstrate the correlation between theoretical and experimental values. The specific values are not for this compound.

| Nucleus | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) (DFT/B3LYP) | Difference (ppm) |

|---|---|---|---|

| C1 (Carbonyl) | 165.8 | 168.2 | -2.4 |

| C2 (alpha-C) | 129.5 | 131.1 | -1.6 |

| C3 (beta-C) | 121.7 | 123.5 | -1.8 |

| Note: Data is illustrative, adapted from methodology described in reference epstem.net. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Structure-Activity Relationship (SAR) analysis identifies the relationships between a molecule's chemical structure and its biological activity. creative-biolabs.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical equation that relates numerical descriptors of the molecule (e.g., lipophilicity, electronic properties, size) to its activity. nih.govwikipedia.org

While no QSAR models for this compound itself exist, studies on related compound classes demonstrate the methodology. For instance, QSAR models have been developed for inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that acts on lipids. nih.gov In these studies, a series of related compounds (alkylcarbamic acid biphenyl (B1667301) esters) were synthesized and their inhibitory potency (expressed as IC₅₀) was measured. nih.gov Computational descriptors for properties like lipophilicity (logP) and electronic parameters were then calculated for each compound. Statistical methods were used to find a correlation, resulting in a QSAR equation.

Activity (pIC₅₀) = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Such an equation allows the prediction of activity for new, unsynthesized compounds, guiding the design of more potent molecules. creative-biolabs.com For a series of compounds related to this compound, key descriptors in a QSAR model would likely include parameters describing the length and unsaturation of the fatty acid chain, as well as properties of the ester head group. nih.gov

Table 4: Example of Descriptors Used in a QSAR Model for Dopamine Transporter Inhibitors This table presents data from a QSAR study on a series of arylsubstituted cycloalkenecarboxylic acid methyl esters to illustrate the approach. nih.gov

| Descriptor | Description | Influence on Activity (in cited study) |

|---|---|---|

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. An electronic descriptor. | A lower E(LUMO) was correlated with higher binding affinity. |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. An electronic descriptor. | A less negative E(HOMO) was correlated with higher binding affinity. |

| σₚ (Sigma para) | Hammett constant for para-substituents, describing electron-withdrawing/donating effects. | Electron-withdrawing groups were found to be important for binding. |

| 3D-QSAR Fields | Steric and electrostatic fields around the molecule. | The model correctly predicted that bulky substituents in certain positions would decrease activity. |

Reaction Mechanism Elucidation through Computational Chemistry

The primary areas of investigation for UFAMEs include oxidation, ozonolysis, and metathesis reactions. Computational approaches in these areas focus on identifying reaction intermediates, transition states, and calculating the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

Oxidation Mechanisms:

The oxidation of UFAMEs is a critical area of study due to its implications for biodiesel stability and lipid peroxidation. Computational studies on model compounds like methyl oleate (B1233923) and methyl linoleate (B1235992) have shown that the initial step in oxidation is the abstraction of a hydrogen atom. sylzyhg.com The C-H bond dissociation energies (BDEs) are a key predictor of reactivity, with lower BDEs indicating a more susceptible site for hydrogen abstraction.

A computational chemistry study using the Hartree-Fock method with a 3-21G basis set was employed to determine the C-H bond dissociation energies in methyl oleate and methyl linoleate. sylzyhg.com The findings indicate that the allylic hydrogens (α-CH2), particularly those in a bis-allylic position, are the most easily removed. sylzyhg.com

Table 1: Calculated C-H Bond Dissociation Energies (kcal/mol) for Model Unsaturated Fatty Acid Methyl Esters

| Bond Position | Methyl Oleate | Methyl Linoleate |

|---|---|---|

| Allylic (singly) | Lower than vinylic | Lower than vinylic |

| Allylic (doubly) | N/A | Lowest BDE |

| Vinylic (-CH=CH-) | Highest BDE | Highest BDE |

Data sourced from computational analysis of methyl oleate and methyl linoleate. sylzyhg.com

This theoretical finding supports the experimental observation that the oxidation of UFAMEs proceeds via the formation of a resonance-stabilized radical, leading to double bond shifts and isomerization. sylzyhg.com

Ozonolysis Mechanisms:

Ozonolysis is another important reaction of unsaturated esters. Computational studies can elucidate the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). This intermediate is unstable and rearranges to a more stable final ozonide (1,2,4-trioxolane).